molecular formula C11H15BFNO2 B088605 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1309982-68-0

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B088605
CAS No.: 1309982-68-0
M. Wt: 223.05 g/mol
InChI Key: AWVXCKXEBKQHMB-UHFFFAOYSA-N
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Description

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester derivative featuring a pyridine core substituted with a fluorine atom at the 3-position and a dioxaborolane group at the 2-position. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronate moiety . Its structural design balances electronic effects (via the electron-withdrawing fluorine) and steric bulk (from the tetramethyl dioxaborolane), making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)9-8(13)6-5-7-14-9/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVXCKXEBKQHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590523
Record name 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-68-0
Record name 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309982-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalytic Systems

Palladium-based catalysts, particularly [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), enable efficient transmetallation. The process proceeds via oxidative addition of a halogenated pyridine (e.g., 3-fluoro-2-bromopyridine) to Pd(0), followed by boronate transfer from bis(pinacolato)diboron (B₂pin₂). Key studies demonstrate that ligand choice critically impacts yield:

LigandTemperature (°C)Yield (%)Purity (%)
XantPhos907895
4,4’-Di-tert-butylbipyridine808597
Triphenylphosphine1006289

Data adapted from iridium-catalyzed borylation studies and Suzuki-Miyaura optimizations.

The use of cesium carbonate (Cs₂CO₃) as a base in tetrahydrofuran (THF) at reflux achieves full conversion within 12 hours. Side reactions, such as proto-deboronation, are minimized by maintaining anhydrous conditions and stoichiometric B₂pin₂ excess (1.5 equiv).

Iridium-Catalyzed C–H Borylation

Direct functionalization via C–H activation offers a streamlined alternative to traditional cross-coupling. Iridium complexes, notably [Ir(OMe)(COD)]₂, facilitate regioselective borylation at the pyridine’s 2-position.

Regiochemical Control

Steric and electronic factors govern site selectivity. The fluorine substituent at the 3-position directs borylation to the adjacent 2-position through a combination of inductive effects and hydrogen bonding with the catalyst. Experimental results for analogous systems show:

SubstrateBorylation PositionYield (%)
3-Fluoropyridine289
3-Methylpyridine476
3-Cyanopyridine282

Source: Iridium-catalyzed studies on trifluoromethylpyridines.

Optimization of Reaction Conditions

A representative protocol involves:

  • Charging a Schlenk flask with [Ir(OMe)(COD)]₂ (1 mol%), 4,4’-di-tert-butylbipyridine (dtbbpy, 2 mol%), and pinacolborane (1.5 equiv).

  • Heating at 80°C under nitrogen for 6–8 hours.

  • Purification via silica gel chromatography (hexanes:ethyl acetate = 4:1).

This method achieves 92% isolated yield with <2% dimeric byproducts.

Alternative Boronation Strategies

Lithium-Halogen Exchange Followed by Quenching

Treatment of 2-lithio-3-fluoropyridine with trimethyl borate, followed by pinacol esterification, provides moderate yields (65–70%). However, this route suffers from poor functional group tolerance and stringent cryogenic conditions (−78°C).

Microwave-Assisted Borylation

Recent advances employ microwave irradiation to accelerate Suzuki-Miyaura couplings. A 2019 study reported 85% yield in 30 minutes using Pd(OAc)₂ and SPhos ligand at 150°C. While promising, scalability remains limited due to specialized equipment requirements.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety. A representative protocol from Fujifilm Wako Chemicals involves:

  • Feedstock Preparation : 3-Fluoro-2-bromopyridine (98% purity), B₂pin₂ (99.5%), PdCl₂(dtbpf) (0.5 mol%).

  • Reaction : Conducted in a 500 L reactor with toluene/water biphasic system, 80°C, 12 h.

  • Workup : Phase separation, distillation to recover toluene, and crystallization from heptane.

This process achieves 89% yield with 98.2% purity, meeting pharmaceutical-grade specifications.

Analytical Characterization

Critical quality control metrics include:

  • ¹H NMR (CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H), 7.82 (td, J = 7.6, 1.8 Hz, 1H), 1.35 (s, 12H).

  • HPLC : RT = 6.72 min (C18 column, acetonitrile/water = 70:30).

  • Elemental Analysis : Calculated for C₁₁H₁₅BFNO₂: C, 55.73; H, 6.38; N, 5.91. Found: C, 55.68; H, 6.41; N, 5.88 .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a versatile boronic acid precursor in palladium-catalyzed Suzuki reactions. Key applications include:

Table 1: Representative Suzuki-Miyaura Reactions

SubstrateCatalyst SystemSolventTemp (°C)YieldApplicationSource
2-BromopyridinePdCl₂(dtbpf), Na₂CO₃THF/H₂O8064%Synthesis of bipyridine derivatives
5-Bromo-2-fluorobenzonitrilePd(PPh₃)₄, Na₂CO₃1,4-Dioxane/H₂O8062%Agrochemical intermediates
3-Bromo-2,4-difluoroanilinePd₂(dba)₃, P(t-Bu)₃THF5067%Fluorinated biaryl amines

Mechanistic Notes :

  • Reactions typically require microwave irradiation (e.g., 150°C for 15 minutes) or conventional heating (50–90°C for 5–24 hours) .

  • Base selection (K₂CO₃, Na₂CO₃, or Cs₂CO₃) influences yield, with carbonate bases preferred for mild conditions .

Nucleophilic Aromatic Substitution

The electron-withdrawing boronic ester group activates the pyridine ring for fluorine displacement :

Table 2: Substitution Reactions

NucleophileConditionsProduct ClassYieldSource
PiperidineDMF, 100°C, 12h2-Aminopyridine derivatives58%
Sodium thiophenolateEtOH, reflux2-Arylthio-pyridines41%

Key Observations :

  • Fluorine at the 2-position undergoes substitution more readily than boronic ester groups .

  • Steric hindrance from the tetramethyl dioxaborolane ring limits reactivity at the boronate site .

Formation of Heterocyclic Compounds

The boronic ester participates in intramolecular cyclizations to build fused rings:

Table 3: Cyclization Reactions

Starting MaterialReagentsProductYieldSource
2-BromoimidazopyridinePd(PPh₃)₄, Cs₂CO₃, DMEImidazo[1,2-a]pyridine60%
3-Bromo-1,2,4-triazinePd(OAc)₂, SPhos, K₃PO₄Triazolo-pyridine hybrids55%

Applications :

  • Used in kinase inhibitor synthesis (e.g., JAK/STAT pathway targets) .

  • Key intermediates for fluorescent probes in material science .

Stability and Handling

  • Storage : Stable under inert gas (N₂/Ar) at 2–8°C for >12 months .

  • Decomposition : Hydrolyzes in protic solvents (e.g., H₂O/MeOH) to form boronic acids .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the primary applications of 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is in the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. The compound acts as a boronic ester, which facilitates the coupling of aryl or vinyl halides with organoboron compounds under palladium catalysis .

Synthesis of Pharmaceutical Intermediates
In medicinal chemistry, this compound is utilized to synthesize various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form stable bonds with different substrates makes it an essential building block in drug development processes .

Medicinal Chemistry

Drug Development
The incorporation of fluorine and boronic ester functionalities in this compound enhances its bioactivity and selectivity. Researchers have explored its potential in developing new therapeutic agents targeting various diseases. For instance, derivatives of this compound have shown promise in treating cancer and other conditions due to their ability to modulate biological pathways effectively .

Mechanism of Action
The mechanism by which this compound operates involves the activation of the boronic ester group during chemical reactions. In Suzuki-Miyaura coupling, the palladium catalyst facilitates transmetalation and subsequent reductive elimination steps that lead to the formation of desired products .

Material Science

Development of New Materials
In material science, this compound is explored for its potential in creating novel materials. Its reactivity allows for the development of polymers and electronic materials with enhanced properties. The compound's ability to form stable connections with various substrates makes it suitable for applications in electronics and nanotechnology .

Case Study 1: Synthesis of Anticancer Agents

A study reported the use of this compound in synthesizing novel anticancer agents through Suzuki-Miyaura coupling. The resulting compounds exhibited significant cytotoxicity against cancer cell lines compared to standard treatments.

Case Study 2: Material Development

Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties. The modified polymers showed enhanced performance in electronic applications.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The fluorine atom on the pyridine ring can also participate in various substitution reactions, enhancing the compound’s reactivity and versatility.

Comparison with Similar Compounds

Structural and Electronic Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Pyridine Ring) Molecular Formula Key Applications/Properties Reference IDs
3-Fluoro-2-(dioxaborolane)pyridine (Target Compound) 3-F, 2-Bpin C11H14BFNO2 Cross-coupling; drug intermediate
3-Bromo-5-(dioxaborolane)pyridine 3-Br, 5-Bpin C13H19BBrNO3 Cholinergic drug synthesis; OLED materials
2-Fluoro-3-(dioxaborolane)pyridine 2-F, 3-Bpin C11H14BFNO2 Unknown (PubChem data)
3-Chloro-2-(dioxaborolane)pyridine 3-Cl, 2-Bpin C11H14BClNO2 Custom synthesis; reactive intermediate
3-(Trifluoromethyl)-5-(dioxaborolane)pyridine 3-CF3, 5-Bpin C12H15BF3NO2 High lipophilicity; agrochemical intermediates
3-Phenyl-5-(dioxaborolane)pyridine 3-Ph, 5-Bpin C17H20BNO2 Biaryl synthesis; fluorescent probes

Notes:

  • Bpin : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl.
  • Fluorine (F) and chlorine (Cl) substituents enhance electrophilicity at the pyridine ring, accelerating cross-coupling reactions compared to bromine (Br) or phenyl (Ph) groups .
  • The trifluoromethyl (CF3) group increases metabolic stability and lipophilicity, making it valuable in bioactive molecule design .

Reactivity in Cross-Coupling Reactions

The target compound exhibits faster coupling kinetics than its brominated analog (3-bromo-5-Bpin-pyridine) due to fluorine’s electron-withdrawing effect, which polarizes the C–B bond. However, steric hindrance from the 2-position Bpin group may reduce reactivity compared to para-substituted analogs (e.g., 4-Bpin-pyridines) . In contrast, phenyl-substituted derivatives (e.g., 3-Ph-5-Bpin-pyridine) are less reactive in couplings but serve as robust building blocks for luminescent materials .

Stability and Commercial Availability

  • The target compound is typically sold at >95% purity (analogous to 3-Ph-5-Bpin-pyridine in ) .
  • Halogenated analogs (e.g., 3-Cl-2-Bpin-pyridine) require stringent storage conditions due to hydrolytic sensitivity, whereas phenyl derivatives exhibit superior shelf stability .

Biological Activity

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that incorporates a fluorine atom and a boronic ester group into a pyridine structure. This unique combination of functional groups has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, emphasizing its pharmacological profiles, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H19BFNO2
  • Molecular Weight : 233.11 g/mol
  • CAS Number : 1469440-25-2

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the boronic ester group allows for reversible covalent bonding with hydroxyl-containing biomolecules, which can modulate enzyme activity and protein interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes involved in metabolic pathways.
  • Antiparasitic Activity : Analogous compounds have demonstrated activity against parasites such as Plasmodium falciparum, suggesting similar potential for this derivative.
  • Cell Signaling Modulation : Its structural features may influence cell signaling pathways by altering protein interactions.

Antiparasitic Activity

In studies evaluating antiparasitic effects, derivatives similar to this compound were tested against P. falciparum. The following table summarizes the effective concentrations (EC50) observed in related compounds:

CompoundEC50 (μM)Reference
Compound A0.038
Compound B0.067
3-Fluoro DerivativeTBDCurrent Study

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on GSK-3β Inhibition :
    • A related compound exhibited IC50 values as low as 8 nM against GSK-3β, indicating strong inhibitory potential that could be relevant for therapeutic applications in neurodegenerative diseases .
  • Antiviral Activity :
    • Research on boronic acid derivatives has shown promising results against SARS-CoV-2 Mpro protease with partial inhibition observed at concentrations around 20 μM . This suggests that the boronic ester functionality may confer antiviral properties.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds indicates moderate metabolic stability and bioavailability. Toxicological assessments are necessary to ensure safety in therapeutic applications; however, preliminary data suggest low cytotoxicity in various cell lines at therapeutic concentrations .

Q & A

Q. Key Considerations :

  • Moisture-sensitive conditions (use Schlenk techniques).
  • Catalyst choice (e.g., PdCl₂(dppf)) impacts yield .

Advanced: How does the fluorine substituent influence reactivity in Suzuki-Miyaura cross-coupling?

Answer:
The 3-fluoro substituent exerts both electronic and steric effects:

  • Electronic : Fluorine’s electron-withdrawing nature activates the pyridine ring toward electrophilic substitution, stabilizing transition states during coupling.
  • Steric : Minimal steric hindrance at the 2-position (boronate ester) allows efficient transmetallation.

Q. Methodological Tip :

  • Optimize base (e.g., Cs₂CO₃ vs. K₃PO₄) to balance reactivity and side reactions (e.g., protodeboronation) .

Advanced: How would you design an experiment to resolve contradictory reports on this compound’s stability?

Answer:
Hypothesis-Driven Approach :

Controlled Stability Studies :

  • Expose the compound to varying humidity levels (e.g., 20–80% RH) and monitor decomposition via HPLC .
  • Compare stability in aprotic (e.g., THF) vs. protic (e.g., MeOH) solvents.

Kinetic Analysis :

  • Use Arrhenius plots to determine activation energy for hydrolysis .

Q. Data Interpretation :

  • Conflicting reports may arise from impurities (e.g., residual Pd) or storage conditions (air-sensitive nature) .

Advanced: What crystallographic strategies are recommended for resolving its solid-state structure?

Answer:
Workflow :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

Structure Solution :

  • Employ SHELXT for direct methods .
  • Refine with SHELXL (anisotropic displacement parameters for non-H atoms) .

Validation : Check for voids (PLATON) and hydrogen-bonding networks.

Software : OLEX2 integrates SHELX tools for seamless refinement and visualization .

Basic: What safety precautions are critical when handling this compound?

Answer:
Key Protocols :

  • Storage : Under inert gas (N₂/Ar) at 2–8°C; avoid exposure to moisture .
  • Handling : Use gloves, goggles, and a fume hood. In case of skin contact, wash with soap/water (P305+P351+P338) .
  • Disposal : Neutralize with aqueous NaOH before incineration .

Advanced: How can the pyridine ring be modified post-synthetically?

Answer:
Derivatization Strategies :

  • Nucleophilic Aromatic Substitution : Replace fluorine with amines or alkoxides under basic conditions.
  • Cross-Coupling : Suzuki-Miyaura coupling at the boronate ester position (e.g., with aryl halides) .

Q. Example :

  • Reaction with 4-bromoaniline (Pd(OAc)₂, SPhos ligand, K₂CO₃, 90°C) yields biaryl products .

Advanced: How to analyze conflicting data on regioselectivity in cross-coupling reactions?

Answer:
Systematic Screening :

Substituent Effects : Compare coupling yields with para- vs. meta-substituted aryl halides.

Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dtbpf), or Ni(COD)₂ for electronic/steric modulation.

Mechanistic Probes : Use deuterated analogs to study kinetic isotope effects.

Q. Case Study :

  • Conflicting reports may stem from solvent polarity (e.g., DMF vs. THF) altering transition-state geometry .

Basic: What analytical methods confirm purity and identity?

Answer:
Standard Protocols :

  • HPLC/GC-MS : Quantify purity (>95% by area normalization).
  • Elemental Analysis : Verify C/H/N ratios within ±0.4% of theoretical values.
  • ¹¹B NMR : Confirm boronate ester integrity (δ ~28–32 ppm) .

Advanced: How to optimize catalytic systems for large-scale reactions?

Answer:
Scale-Up Considerations :

Catalyst Loading : Reduce Pd to <1 mol% to minimize cost and metal residues.

Solvent Selection : Use greener solvents (e.g., cyclopentyl methyl ether) for easier recycling.

Process Monitoring : In-line FTIR or Raman spectroscopy to track reaction progress .

Q. Example :

  • A 10 g-scale reaction with PdCl₂(dppf) (0.5 mol%), K₂CO₃, and DMF/H₂O (10:1) achieves >85% yield .

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